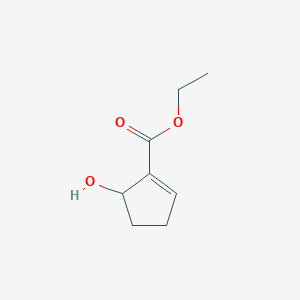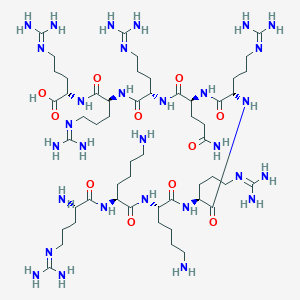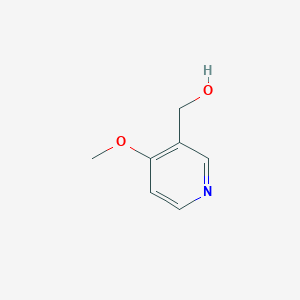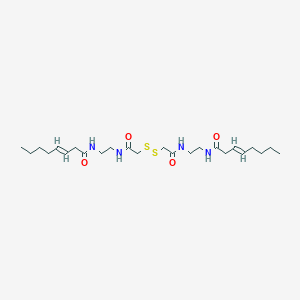
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide, also known as OAES, is a sulfur-containing compound that has been identified as a key component in the odor of human axillary sweat. It is produced by the bacterial breakdown of the amino acid methionine, which is found in high concentrations in sweat. OAES has been the subject of extensive scientific research due to its unique odor properties and potential applications in fields such as forensics, personal hygiene, and perfume industry.
作用机制
The exact mechanism of action of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is not fully understood, but it is believed to interact with olfactory receptors in the nose, triggering a response in the brain that results in the perception of a distinct odor. 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to activate specific receptors, such as OR11H7, which are responsible for detecting sulfur-containing compounds.
生化和生理效应
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to have a range of biochemical and physiological effects in various studies. It has been found to have antimicrobial properties, which may play a role in regulating the growth of bacteria on the skin. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential therapeutic application.
实验室实验的优点和局限性
The advantages of using 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in lab experiments include its high purity and specificity, which allows for accurate and reproducible results. However, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is a relatively expensive compound and may not be readily available in large quantities for certain experiments. In addition, the strong odor of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide can make it difficult to work with in certain settings.
未来方向
There are numerous future directions for research on 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide. One area of interest is the potential use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker for various diseases and conditions. Further studies are needed to determine the specificity and sensitivity of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker and to identify potential applications in clinical settings. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide may have applications in the development of new antimicrobial agents and cancer therapeutics, which require further investigation. Finally, the use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in forensic science may continue to be an area of interest, as researchers explore the potential for using odor signatures to identify individuals.
合成方法
The synthesis of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide involves the reaction of 3-octen-1-amine with carbamoylmethyl chloride in the presence of a base, followed by the addition of elemental sulfur. This method has been optimized for high yield and purity and has been used in numerous studies to produce 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide for further analysis.
科学研究应用
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been studied extensively in the field of olfactory science, where it has been identified as a key contributor to the odor of human axillary sweat. It has also been used as a biomarker for various diseases and conditions, including diabetes and breast cancer. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been investigated for its potential use in forensic science, where it can be used to identify individuals based on their unique odor signature.
属性
CAS 编号 |
119637-70-6 |
|---|---|
产品名称 |
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide |
分子式 |
C24H42N4O4S2 |
分子量 |
514.7 g/mol |
IUPAC 名称 |
(E)-N-[2-[[2-[[2-[2-[[(E)-oct-3-enoyl]amino]ethylamino]-2-oxoethyl]disulfanyl]acetyl]amino]ethyl]oct-3-enamide |
InChI |
InChI=1S/C24H42N4O4S2/c1-3-5-7-9-11-13-21(29)25-15-17-27-23(31)19-33-34-20-24(32)28-18-16-26-22(30)14-12-10-8-6-4-2/h9-12H,3-8,13-20H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)/b11-9+,12-10+ |
InChI 键 |
HDVQPKOUWPOSDP-UHFFFAOYSA-N |
手性 SMILES |
CCCC/C=C/CC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)C/C=C/CCCC |
SMILES |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
规范 SMILES |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
同义词 |
2-(3-octenoylamino)ethyl(carbamoylmethyl)sulfide 2-OAECMS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



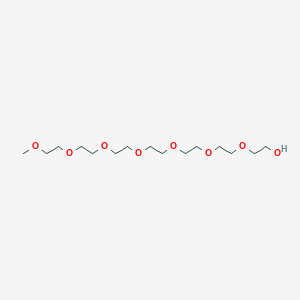
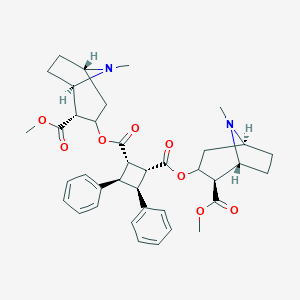
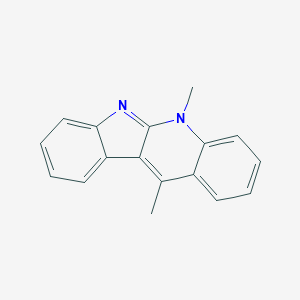
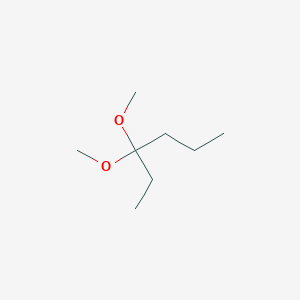

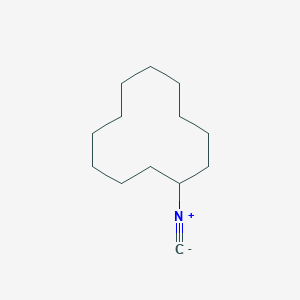
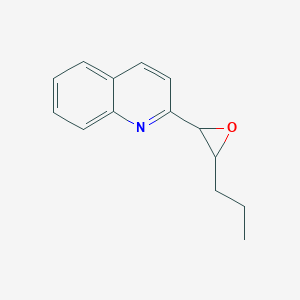
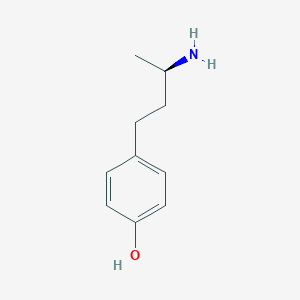
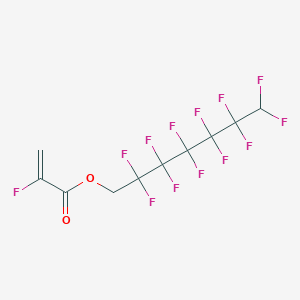
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
